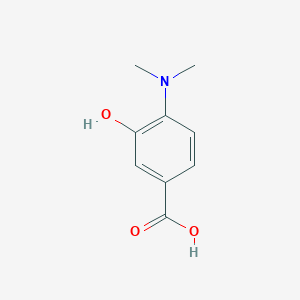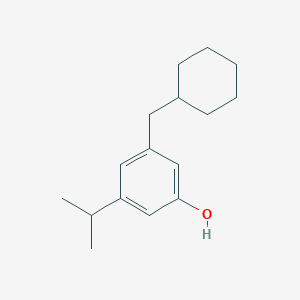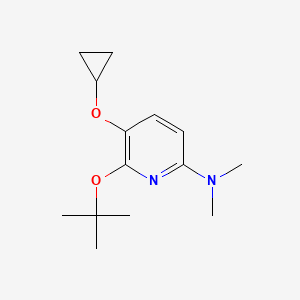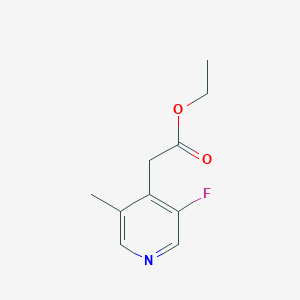
Ethyl 3-fluoro-5-methylpyridine-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-5-methylpyridine-4-acetate is a fluorinated organic compound belonging to the pyridine family It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 5-position, and an ethyl acetate group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-methylpyridine-4-acetate typically involves the fluorination of a pyridine derivative followed by esterification. One common method starts with the commercially available 3,5-dichloro-2,4,6-trifluoropyridine. This compound is treated with sodium methoxide to yield the desired fluorinated pyridine intermediate. Subsequent esterification with ethyl acetate under acidic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-5-methylpyridine-4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted pyridines.
Applications De Recherche Scientifique
Ethyl 3-fluoro-5-methylpyridine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties
Mécanisme D'action
The mechanism of action of ethyl 3-fluoro-5-methylpyridine-4-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-chloro-5-methylpyridine-4-acetate
- Ethyl 3-bromo-5-methylpyridine-4-acetate
- Ethyl 3-iodo-5-methylpyridine-4-acetate
Uniqueness
Ethyl 3-fluoro-5-methylpyridine-4-acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it particularly useful in various chemical and biological applications .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 2-(3-fluoro-5-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)4-8-7(2)5-12-6-9(8)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
AOJIGNSMBYPSMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=NC=C1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



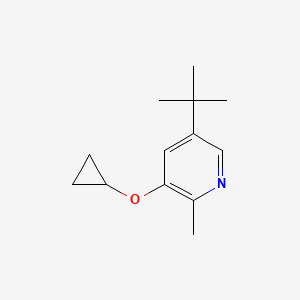
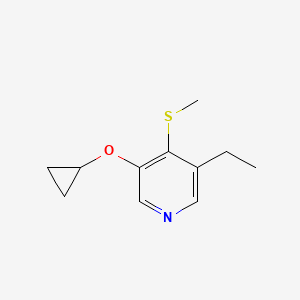
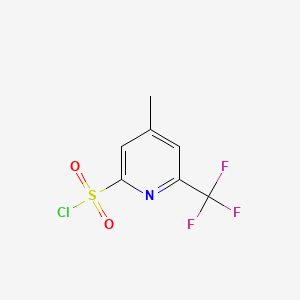
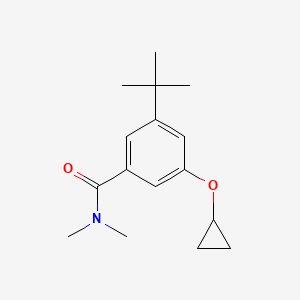
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
